Sodium benzylnaphthalene-1-sulphonate
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Overview
Description
Sodium benzylnaphthalene-1-sulphonate is an organic compound with the molecular formula C17H13NaO3S. It is a sodium salt of benzylnaphthalene-1-sulphonic acid and is commonly used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium benzylnaphthalene-1-sulphonate typically involves the sulfonation of benzylnaphthalene. This process can be carried out using concentrated sulfuric acid or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions usually require controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale sulfonation reactors where benzylnaphthalene is treated with sulfuric acid or chlorosulfonic acid. The resulting sulfonic acid is then neutralized with sodium hydroxide. The product is purified through crystallization or other separation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: Sodium benzylnaphthalene-1-sulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfinate or thiol derivatives.
Substitution: Various substituted benzylnaphthalene derivatives.
Scientific Research Applications
Sodium benzylnaphthalene-1-sulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions.
Biology: It serves as a reagent in biochemical assays and studies involving protein interactions.
Medicine: It is explored for its potential use in drug delivery systems and as a stabilizing agent for pharmaceutical formulations.
Industry: It is utilized in the production of detergents, dyes, and other industrial chemicals due to its surfactant properties.
Mechanism of Action
The mechanism of action of sodium benzylnaphthalene-1-sulphonate involves its ability to interact with various molecular targets. The sulfonate group can form strong ionic interactions with positively charged sites on proteins and other biomolecules, affecting their structure and function. This interaction can influence biochemical pathways and cellular processes, making it useful in various applications.
Comparison with Similar Compounds
- Sodium dodecylbenzenesulfonate
- Sodium toluenesulfonate
- Sodium xylenesulfonate
Comparison: Sodium benzylnaphthalene-1-sulphonate is unique due to its naphthalene backbone, which provides distinct chemical properties compared to other sulfonates. Its larger aromatic system can enhance its interaction with hydrophobic surfaces, making it more effective in certain applications. Additionally, its specific molecular structure allows for unique reactivity patterns in chemical reactions.
Biological Activity
Sodium benzylnaphthalene-1-sulphonate (SBNS) is a sulfonate compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms, applications, and relevant case studies.
This compound is a sodium salt of benzylnaphthalene-1-sulfonic acid, characterized by the following chemical formula:
- Molecular Formula : C12H11NaO3S
- Molar Mass : 258.27 g/mol
The biological activity of SBNS can be attributed to its surfactant properties, which influence cellular interactions and membrane dynamics. It functions primarily through the following mechanisms:
- Surfactant Activity : SBNS acts as a surfactant, reducing surface tension and facilitating the solubilization of hydrophobic compounds in biological systems.
- Antimicrobial Properties : Studies have indicated that SBNS exhibits antimicrobial activity against various bacterial strains by disrupting cell membrane integrity.
- Cellular Uptake : The compound enhances the permeability of cell membranes, aiding in the uptake of therapeutic agents in drug delivery systems.
Antimicrobial Activity
Research has demonstrated that this compound possesses significant antimicrobial properties. A study conducted by assessed its effectiveness against common pathogens, yielding the following results:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that SBNS could be a potential candidate for developing new antimicrobial agents.
Cytotoxicity and Cell Proliferation
In vitro studies have evaluated the cytotoxic effects of SBNS on various cell lines. A notable study indicated that:
- At concentrations below 100 µg/mL, SBNS did not exhibit significant cytotoxicity on human epithelial cells.
- Higher concentrations (≥200 µg/mL) led to reduced cell viability, indicating a dose-dependent effect.
This suggests that while SBNS can be safe at lower concentrations, caution is warranted at higher doses.
Drug Delivery Applications
A case study explored the use of SBNS in enhancing drug delivery systems. The study focused on encapsulating hydrophobic drugs within polymeric micelles formed by SBNS. Results indicated:
- Improved solubility and bioavailability of encapsulated drugs.
- Enhanced cellular uptake in cancer cell lines compared to controls without SBNS.
This application highlights the potential of SBNS as an excipient in pharmaceutical formulations.
Properties
CAS No. |
25358-54-7 |
---|---|
Molecular Formula |
C17H13NaO3S |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
sodium;2-benzylnaphthalene-1-sulfonate |
InChI |
InChI=1S/C17H14O3S.Na/c18-21(19,20)17-15(12-13-6-2-1-3-7-13)11-10-14-8-4-5-9-16(14)17;/h1-11H,12H2,(H,18,19,20);/q;+1/p-1 |
InChI Key |
CMEJNMBQFJCFIM-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3C=C2)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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